1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide
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Overview
Description
1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide typically involves multiple steps. One common approach is the condensation of 4-methylphenol with 2-bromo-4-methylthiazole to form an intermediate, which is then reacted with piperidine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to interact with metal ions and proteins, which can modulate biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
- 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole
- 4-[(2-Methylphenoxy)methyl]piperidine
Uniqueness
1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a thiazole ring and a piperidine ring allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-12-3-5-15(6-4-12)25-11-16-21-13(2)17(26-16)19(24)22-9-7-14(8-10-22)18(20)23/h3-6,14H,7-11H2,1-2H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXJRJUEYAZSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)N3CCC(CC3)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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